molecular formula C13H9F3O B12066259 2-Hydroxy-5-(trifluoromethyl)biphenyl

2-Hydroxy-5-(trifluoromethyl)biphenyl

Cat. No.: B12066259
M. Wt: 238.20 g/mol
InChI Key: PLHDSDPYRZFMJT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)biphenyl is an organic compound that features a biphenyl structure with a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-trifluoromethylbenzophenone, while reduction can produce 2-trifluoromethylbiphenyl .

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(trifluoromethyl)biphenyl exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for versatile reactivity and enhances the compound’s utility in various scientific and industrial fields .

Properties

Molecular Formula

C13H9F3O

Molecular Weight

238.20 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C13H9F3O/c14-13(15,16)10-6-7-12(17)11(8-10)9-4-2-1-3-5-9/h1-8,17H

InChI Key

PLHDSDPYRZFMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)O

Origin of Product

United States

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